molecular formula C20H12N2O4S B6576645 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione CAS No. 440120-90-1

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione

Cat. No. B6576645
CAS RN: 440120-90-1
M. Wt: 376.4 g/mol
InChI Key: PWKPCFYPGWEMKY-UHFFFAOYSA-N
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Description

The compound “3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione” is a complex organic molecule. It contains a benzothiadiazine core, which is a type of heterocyclic compound . The molecule also contains a benzo[f]chromen-2-yl group, which is a type of coumarin . Coumarins and their derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature . DFT and TDDFT theoretical analysis of dipole moment in the vacuum and with solvent, solvent accessible surface (SAS) and molecular electrostatic potential (MEP) are also performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the compound likely has a high molecular weight, given its complex structure . The compound’s absorption and emission spectra and dipole moments have been studied in solvents of different polarities at room temperature .

Scientific Research Applications

Anticancer Properties

This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as an antiproliferative agent against various cancer types. Further investigations are needed to elucidate its precise mechanisms of action and specific targets .

Anti-Inflammatory Activity

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione derivatives have been synthesized with non-steroidal anti-inflammatory drug (NSAID) moieties. These hybrids may exhibit dual activity—combining anti-inflammatory effects with other pharmacological properties .

FXIIa Inhibition

Certain 3-carboxamide coumarins, structurally related to our compound, have been investigated as small molecular weight inhibitors of coagulation factor XIIa (FXIIa). FXIIa plays a role in blood clotting, and inhibiting it could have therapeutic implications .

Neuroprotective Potential

Although not extensively studied, the chromenyl-benzothiadiazine scaffold suggests possible neuroprotective effects. Researchers have observed anti-Alzheimer’s disease factors in natural coumarins related to this compound .

Photophysical Properties

The chromenyl-benzothiadiazine system may exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Researchers have explored these aspects for potential applications in optoelectronics .

properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4S/c23-20-15(19-21-16-7-3-4-8-18(16)27(24,25)22-19)11-14-13-6-2-1-5-12(13)9-10-17(14)26-20/h1-11H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKPCFYPGWEMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NS(=O)(=O)C5=CC=CC=C5N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one

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